Tetrahydro-2H-pyran-4-ol

Organic Synthesis Solvent Selection Physicochemical Properties

Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) is a saturated heterocyclic alcohol characterized by a tetrahydropyran ring bearing a single hydroxyl group at the 4-position. This compound, with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol, is a colorless, slightly viscous liquid at room temperature.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 2081-44-9
Cat. No. B041187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-pyran-4-ol
CAS2081-44-9
SynonymsTetrahydropyran-4-ol;  4-Hydroxytetrahydro-2H-pyran;  4-Hydroxytetrahydropyran;  Tetrahydro-2H-pyran-4-ol;  Tetrahydro-2H-pyranol-4-ol;  Tetrahydro-4-pyranol
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1COCCC1O
InChIInChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2
InChIKeyLMYJGUNNJIDROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) Sourcing Guide: Properties, Safety & Procurement Data


Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) is a saturated heterocyclic alcohol characterized by a tetrahydropyran ring bearing a single hydroxyl group at the 4-position [1]. This compound, with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol, is a colorless, slightly viscous liquid at room temperature . Its dual functionality—a polar hydroxyl group and a conformationally stable, lipophilic ether ring—establishes it as a key intermediate and building block in organic synthesis, with applications spanning pharmaceutical development to industrial solvent use .

Why Tetrahydro-2H-pyran-4-ol's Performance Profile Defies Simple Substitution


Direct substitution of Tetrahydro-2H-pyran-4-ol with other cyclic ethers or alcohols is often not straightforward due to its unique combination of properties. Unlike simpler alcohols which may lack the conformational constraint provided by the tetrahydropyran ring [1], or aprotic cyclic ethers like tetrahydrofuran (THF) which lack the reactive hydroxyl group, this compound's bifunctionality is central to its utility . The specific balance of hydrophilicity (from the -OH group) and lipophilicity (from the ring), indicated by a calculated XLogP3 of -0.1, is not replicated by common analogs, directly impacting solubility and reactivity in complex synthetic sequences [2]. Consequently, substituting it with a seemingly similar compound can alter reaction kinetics, affect yields, or even necessitate a complete redesign of a synthetic pathway.

Quantitative Differentiators for Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) Sourcing Decisions


Evaluating Tetrahydro-2H-pyran-4-ol's Polarity and Lipophilicity for Reaction Solvent Selection

The compound's unique balance of polarity and lipophilicity is a key differentiator. Its calculated partition coefficient (XLogP3) is -0.1, which places it in a distinct physicochemical space compared to common, fully aprotic ether solvents like tetrahydrofuran (THF; XLogP3 ~0.46) or 1,4-dioxane (XLogP3 ~ -0.27) [1]. This specific value results from the combination of a hydrogen-bond-donating hydroxyl group and a lipophilic tetrahydropyran ring, a balance not found in simpler analogs.

Organic Synthesis Solvent Selection Physicochemical Properties

Physical Property Comparison: Boiling Point and Density of Tetrahydro-2H-pyran-4-ol vs. Analogous Ethers

Tetrahydro-2H-pyran-4-ol exhibits a significantly higher boiling point than its fully reduced, aprotic analog, tetrahydropyran (THP). Literature reports its boiling point as 87 °C at 15 mmHg (which corresponds to approximately 183 °C at 760 mmHg) . In contrast, tetrahydropyran (CAS 142-68-7) has a boiling point of 88 °C at standard atmospheric pressure (760 mmHg) [1]. The target compound also has a higher density (1.071 g/mL at 25 °C) compared to THP (0.88 g/mL) [1].

Chemical Engineering Process Chemistry Physical Properties

Evaluating Safety & Handling: GHS Hazard Classification for Tetrahydro-2H-pyran-4-ol

From a procurement and safety standpoint, the compound's GHS hazard classification is a crucial differentiator. According to supplier safety data, Tetrahydro-2H-pyran-4-ol is classified with the hazard statement H318, indicating it causes serious eye damage [1]. This specific and significant hazard profile may differ from other solvents or intermediates under consideration, necessitating specific engineering controls and personal protective equipment (PPE) protocols that are not required for less hazardous alternatives.

EHS Compliance Laboratory Safety Risk Assessment

Optimized Application Scenarios for Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) Based on Evidence


Pharmaceutical Intermediate: Leveraging Conformational Constraint and Polarity

In medicinal chemistry, Tetrahydro-2H-pyran-4-ol is strategically employed as a core scaffold or intermediate, where the tetrahydropyran ring acts as a valuable bioisostere for piperidine rings [1]. This substitution is not arbitrary; it is driven by the need to modulate key drug properties like basicity, lipophilicity (supported by its XLogP3 of -0.1 [2]), and metabolic stability without sacrificing the conformational constraint required for target binding [1]. Its unique polarity profile, as established in Section 3, makes it a superior choice over fully lipophilic or overly polar alternatives when designing molecules with balanced physicochemical properties for optimal absorption and distribution.

Specialty Solvent in Complex Reaction Mixtures

Tetrahydro-2H-pyran-4-ol is particularly useful as a solvent or co-solvent in reactions where its dual hydrophilic/hydrophobic character is advantageous. Its ability to dissolve both polar and non-polar components is a direct consequence of its physicochemical properties, as quantified by its XLogP3 value [2]. This makes it a potential alternative to more hazardous or less selective solvent systems in research and development laboratories, especially when the goal is to achieve a homogeneous reaction mixture that would otherwise be biphasic with a less versatile solvent. Its higher boiling point (~183 °C) relative to THF also allows for reactions at elevated temperatures under atmospheric pressure.

Chemical Building Block in Agrochemical and Fragrance Synthesis

The compound serves as a versatile starting material for synthesizing more complex molecules, including agrochemicals and fragrance compounds like Florol (a substituted tetrahydropyranol) [3]. The presence of the reactive hydroxyl group allows for a wide range of downstream transformations (e.g., esterification, etherification), which is a fundamental requirement for any building block. However, the specific reactivity and steric environment around the 4-position of the tetrahydropyran ring provide a level of control and lead to products with distinct properties that cannot be obtained from simpler, linear alcohols or other cyclic ethers [1].

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